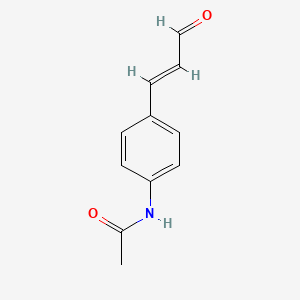

N-(4-(3-Oxoprop-1-en-1-yl)phenyl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

N-[4-[(E)-3-oxoprop-1-enyl]phenyl]acetamide |

InChI |

InChI=1S/C11H11NO2/c1-9(14)12-11-6-4-10(5-7-11)3-2-8-13/h2-8H,1H3,(H,12,14)/b3-2+ |

InChI Key |

KUYNUKYEGDRLCM-NSCUHMNNSA-N |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)/C=C/C=O |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C=CC=O |

Origin of Product |

United States |

Synthetic Strategies for N 4 3 Oxoprop 1 En 1 Yl Phenyl Acetamide and Its Analogs

Retrosynthetic Analysis of N-(4-(3-Oxoprop-1-en-1-yl)phenyl)acetamide

A retrosynthetic analysis of the target molecule reveals two primary disconnections that lead to logical and readily available starting materials. The key functional groups for disconnection are the amide bond and the α,β-unsaturated ketone (enone) moiety.

Disconnection I: Amide Bond and Enone Moiety

The most straightforward analysis involves disconnecting the C-N amide bond and the C=C bond of the enone system.

Amide Bond Disconnection: A C–N disconnection of the acetamide (B32628) group points to 4-(3-oxoprop-1-en-1-yl)aniline and an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640). This simplifies the target to a primary aromatic amine.

Enone Disconnection (via Aldol (B89426)/Claisen-Schmidt Reaction): The enone can be disconnected at the α-β carbon-carbon double bond. This is a classic retro-aldol or retro-Claisen-Schmidt disconnection. This leads to two potential precursor pairs:

Route A: N-(4-acetylphenyl)acetamide and formaldehyde (B43269) (or a suitable equivalent like trioxane). This route builds the enone from a pre-formed acetamide on an acetophenone (B1666503) core.

Route B: N-(4-formylphenyl)acetamide and a methyl ketone or its enolate equivalent. For the specific target, this would involve reacting N-(4-formylphenyl)acetamide with acetone (B3395972). nist.govmedchemexpress.com

Disconnection II: Aromatic C-C Bond Formation

An alternative retrosynthetic approach considers the formation of the styrenyl system using modern cross-coupling reactions.

Heck Reaction Disconnection: The C-C bond between the aromatic ring and the enone's vinyl group can be disconnected. This suggests a palladium-catalyzed Heck reaction between an aryl halide, such as N-(4-bromophenyl)acetamide, and an α,β-unsaturated aldehyde, like acrolein. This strategy builds the carbon skeleton through a different mechanism compared to classical condensations. nih.govwikipedia.orgorganic-chemistry.org

These disconnections form the basis for the synthetic strategies detailed in the following sections, starting from simple, commercially available precursors.

Classical Synthetic Approaches for this compound

Classical methods remain the cornerstone for the synthesis of chalcones and their derivatives, relying on robust and well-established reaction types.

Condensation Reactions for the Enone Moiety Construction

The formation of the α,β-unsaturated ketone is typically achieved via a base- or acid-catalyzed condensation reaction. The Claisen-Schmidt condensation, a variant of the aldol condensation, is particularly well-suited for this purpose. wikipedia.org This reaction involves an aromatic aldehyde reacting with a ketone. nih.gov

In the context of the target molecule, the key reaction would be the condensation of N-(4-formylphenyl)acetamide with acetone. The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. nih.gov The base deprotonates the α-carbon of acetone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent dehydration of the β-hydroxy ketone intermediate readily occurs, often in situ, to yield the thermodynamically stable conjugated enone system. nih.govmdpi.com

Alternatively, N-(4-acetylphenyl)acetamide can be reacted with formaldehyde under basic conditions to yield the target molecule. This approach is also a variant of the Claisen-Schmidt condensation. researchgate.net

Table 1: Representative Conditions for Claisen-Schmidt Condensation

| Ketone Reactant | Aldehyde Reactant | Catalyst/Base | Solvent | Temperature | Yield | Reference |

| Acetophenone | Benzaldehyde (B42025) | NaOH (40%) | Ethanol (B145695) | 10°C to RT | High | nih.gov |

| 2-Acetyl naphthalene | Substituted Benzaldehydes | KOH | Methanol | Not specified | Good | nih.gov |

| Acetophenone | Aromatic Aldehydes | K₂CO₃ | H₂O/EtOH | Room Temp. | High | nih.gov |

| 2-(4-acetyl-phenylamino)-3(4-chlorophenyl)- 1,8-naphthyridine | Aromatic Aldehydes | Solid NaOH | Solvent-free | Room Temp. | High | researchgate.net |

Amide Bond Formation Methodologies

The acetamide group can be introduced either before or after the formation of the enone structure. The synthesis of the necessary precursors, such as N-(4-acetylphenyl)acetamide or N-(4-formylphenyl)acetamide, relies on standard amide bond formation techniques.

A common and efficient method is the acylation of the corresponding aniline (B41778) (e.g., 4-aminoacetophenone or 4-aminobenzaldehyde) with an acetylating agent. The reaction is typically performed by treating the aniline with acetyl chloride or acetic anhydride. organic-chemistry.org When using acetyl chloride, a base like pyridine (B92270) or triethylamine (B128534) is often added to neutralize the HCl byproduct. researchgate.net Direct reaction with acetic acid can also be employed, though it may require higher temperatures. researchgate.net

These reactions are generally high-yielding and provide the key intermediates for the subsequent condensation step.

Table 2: Common Methods for Acetamide Formation from Anilines

| Aniline Precursor | Acetylating Agent | Base/Conditions | Solvent | Typical Outcome | Reference |

| Aniline | Chloroacetyl chloride | K₂CO₃ | CH₂Cl₂ | High yield | rsc.org |

| 4-Aminoacetophenone | Acetic Anhydride | - | Acetic Acid | Efficient conversion | researchgate.net |

| 4-Bromoaniline | Acetic Acid | - | Acetic Acid (reflux) | Good yield | researchgate.net |

| Sulfanilamide | Acetyl Chloride | Pyridine | Pyridine | Good yield | researchgate.net |

Multi-Step Synthesis Pathways from Commercial Precursors

Combining the methodologies described above allows for the design of complete synthetic routes starting from simple, commercially available chemicals.

Route 1: From 4-Aminoacetophenone

A practical multi-step synthesis begins with 4-aminoacetophenone.

Acetylation: 4-Aminoacetophenone is first converted to N-(4-acetylphenyl)acetamide. This is achieved by reacting it with acetic anhydride, often in the presence of a catalytic amount of acid or by gentle heating.

Condensation: The resulting N-(4-acetylphenyl)acetamide is then subjected to a Claisen-Schmidt condensation with formaldehyde (or a stable equivalent like paraformaldehyde or trioxane) in the presence of a base like NaOH or KOH in an ethanol/water mixture to construct the enone moiety.

Route 2: From p-Nitrophenol

An alternative pathway highlights different functional group interconversions.

Acetylation: p-Nitrophenol is acetylated to form 4-nitrophenyl acetate (B1210297).

Fries Rearrangement: The 4-nitrophenyl acetate undergoes a Fries rearrangement to yield 4-hydroxy-3-nitroacetophenone.

Methylation: The phenolic hydroxyl group is protected, for example, by methylation using dimethyl sulfate (B86663), to give 4-methoxy-3-nitroacetophenone.

Reduction: The nitro group is reduced to an amine using a reducing agent like SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C), yielding 3-amino-4-methoxyacetophenone.

Acetylation: The newly formed amino group is acetylated to give N-(5-acetyl-2-methoxyphenyl)acetamide.

Condensation: This intermediate can then undergo a condensation reaction as described in Route 1 to form an analog of the target compound.

Route 3: From N-(4-nitrophenyl) acetamide

This route focuses on building the molecule from a different starting point.

Reduction: Commercially available N-(4-nitrophenyl) acetamide is reduced to N-(4-aminophenyl) acetamide. jcbsc.orgresearchgate.net

Diazotization and Sandmeyer Reaction: The amino group is converted to a diazonium salt and subsequently replaced with a formyl group (e.g., via a Gattermann-Koch type reaction) or a cyano group which can be reduced to an aldehyde. This yields N-(4-formylphenyl)acetamide.

Condensation: The aldehyde then undergoes a Claisen-Schmidt condensation with acetone to yield the final product.

Modern Catalytic Methods in this compound Synthesis

Modern organic synthesis increasingly relies on transition metal-catalyzed reactions to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Transition Metal-Catalyzed Coupling Reactions for Aromatic Functionalization

The Mizoroki-Heck reaction provides a powerful alternative for constructing the styrenyl C-C bond of the target molecule's core. wikipedia.orgmdpi.com This palladium-catalyzed cross-coupling reaction joins an aryl halide with an alkene. nih.gov

A potential synthetic route utilizing this method would be:

Amide Formation: 4-Bromoaniline is acetylated using acetic anhydride or acetyl chloride to produce N-(4-bromophenyl)acetamide. researchgate.net This serves as the aryl halide coupling partner.

Heck Coupling: N-(4-bromophenyl)acetamide is then reacted with an alkene partner such as acrolein (prop-2-enal) in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine (B1218219) ligand, and a base (e.g., triethylamine, K₂CO₃). This reaction directly forms the C-C bond, constructing the enone structure on the pre-functionalized aromatic ring.

The Heck reaction offers advantages such as mild reaction conditions and tolerance of a wide range of functional groups, making it a versatile tool for synthesizing complex aromatic compounds. mdpi.com

Table 3: General Parameters for the Mizoroki-Heck Reaction

| Aryl Halide | Alkene | Catalyst | Ligand | Base | Solvent | Reference |

| Aryl Bromide | Styrene (B11656) | Pd(OAc)₂ | NHC Precursors | Cs₂CO₃, K₂CO₃, etc. | H₂O/Toluene | nih.gov |

| Iodobenzene | Styrene | PdCl₂ | - | K₂CO₃ | Methanol | wikipedia.org |

| Aryl Halide | Activated Alkene | Pd(OAc)₂ | Phosphines | Amines, Carbonates | DMF, Acetonitrile | mdpi.com |

Organocatalytic Approaches for Enone Formation

The formation of the enone core of this compound via Claisen-Schmidt condensation can be effectively catalyzed by small organic molecules, a field known as organocatalysis. wikipedia.org This approach avoids the use of potentially toxic or expensive metal catalysts. Amino acids, particularly L-proline and its derivatives, have emerged as powerful catalysts for aldol-type reactions. rsc.orgresearchgate.net

The catalytic cycle typically proceeds through an enamine mechanism. The organocatalyst, a secondary amine like proline, first reacts with the ketone precursor, N-(4-acetylphenyl)acetamide, to form a nucleophilic enamine intermediate. This enamine then attacks the electrophilic aldehyde (e.g., formaldehyde). Subsequent hydrolysis releases the catalyst and yields the aldol addition product, which readily dehydrates under the reaction conditions to form the stable α,β-unsaturated enone.

Key advantages of organocatalytic methods include:

Mild Reaction Conditions: These reactions can often be carried out at room temperature and under neutral or near-neutral pH, which is beneficial for substrates with sensitive functional groups. rsc.org

High Selectivity: Organocatalysts can offer high levels of chemo- and regioselectivity.

Catalyst Reusability: Polymer-supported proline catalysts have been developed that demonstrate enhanced activity and can be recovered and reused multiple times without significant loss of function, aligning with green chemistry principles. rsc.org

| Catalyst Type | Proposed Mechanism | Typical Conditions | Advantages |

| L-Proline | Enamine catalysis | Room temperature, various solvents (e.g., DMSO, ethanol) | Readily available, non-toxic, mild conditions. rsc.orgresearchgate.net |

| Secondary Amines (e.g., Pyrrolidine) | Enamine catalysis | Similar to proline | High efficiency for aldol reactions. |

| Polymer-Supported Proline | Heterogeneous enamine catalysis | 50 °C, various solvents | Catalyst is easily recoverable and reusable for over 10 cycles. rsc.org |

Asymmetric Synthesis Considerations for Chiral Analogs (If applicable)

The parent compound, this compound, is achiral as it lacks any stereogenic centers. However, chiral analogs could be synthesized, for instance, by reacting N-(4-acetylphenyl)acetamide with a different aldehyde, such as propanal. This would introduce a chiral center at the β-position of the resulting enone.

The synthesis of such chiral analogs necessitates the use of asymmetric catalysis to control the stereochemical outcome. Chiral organocatalysts are exceptionally well-suited for this purpose. The field of asymmetric organocatalysis has established robust methods for enantioselective aldol reactions. acs.orgresearchgate.net

Utilizing a chiral secondary amine catalyst, such as a derivative of proline or a cinchona alkaloid, allows for the formation of a chiral enamine intermediate. researchgate.net The stereochemistry of the catalyst directs the facial selectivity of the enamine's attack on the aldehyde, leading to the preferential formation of one enantiomer of the aldol product over the other. Subsequent dehydration preserves this chirality in the final enone product. The development of bifunctional organocatalysts, which can activate both the nucleophile and the electrophile simultaneously, has led to very high levels of enantioselectivity (up to 99% enantiomeric excess) in related reactions. researchgate.netnih.gov This methodology provides a powerful and direct route to optically active enones that could be applied to analogs of the target compound.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the chemical process. rjpn.orgnih.gov This involves minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. Key strategies include performing reactions under solvent-free conditions, maximizing atom economy, and utilizing biocatalysis for the synthesis of precursors.

The Claisen-Schmidt condensation is highly amenable to green chemistry modifications that eliminate the need for volatile organic solvents. benthamdirect.com Several successful approaches have been reported for chalcone (B49325) synthesis:

Grinding (Mechanochemistry): This solvent-free method involves grinding the solid reactants (N-(4-acetylphenyl)acetamide and a solid formaldehyde source like paraformaldehyde) with a solid base catalyst, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a mortar and pestle. propulsiontechjournal.comresearchgate.net The reaction often proceeds to completion within minutes at room temperature, offering significant advantages in terms of reduced reaction time, simplified workup, and elimination of solvent waste. propulsiontechjournal.com

Microwave-Assisted Synthesis: The use of microwave irradiation, often in conjunction with a solid support or catalyst and without solvent, can dramatically accelerate the condensation reaction. rjpn.orgresearchgate.net This technique improves energy efficiency by directly heating the reacting molecules, leading to shorter reaction times (often under 5 minutes) and high yields. researchgate.net

Aqueous Micellar Media: Performing the reaction in water containing surfactants, such as cetyltrimethylammonium bromide (CTAB), can create micelles that act as nano-reactors. acs.org This approach can enhance reaction rates by concentrating the reactants within the hydrophobic core of the micelles, while using water as the bulk solvent. acs.org

Table comparing conventional and solvent-free synthesis methods for chalcones:

| Method | Solvent | Catalyst | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Conventional | Ethanol | Aqueous NaOH | Several hours | Variable | propulsiontechjournal.com |

| Grinding | None | Solid NaOH | 3-5 minutes | High (e.g., 90%) | propulsiontechjournal.com |

| Microwave-Assisted | None | PTSA | Few minutes | Excellent | researchgate.net |

| Aqueous Micellar | Water | NaOH / Surfactant | ~24 hours | Good | acs.org |

Atom economy is a measure of how efficiently the atoms from the reactants are incorporated into the final desired product. primescholars.comscranton.edursc.org The synthesis of this compound via aldol condensation is an inherently atom-economical process.

The reaction is: N-(4-acetylphenyl)acetamide (C₁₀H₁₁NO₂) + Formaldehyde (CH₂O) → this compound (C₁₁H₁₁NO₂) + Water (H₂O)

The percent atom economy is calculated as: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Molecular Weight of C₁₁H₁₁NO₂ ≈ 189.21 g/mol

Molecular Weight of C₁₀H₁₁NO₂ ≈ 177.20 g/mol

Molecular Weight of CH₂O ≈ 30.03 g/mol

% Atom Economy = (189.21 / (177.20 + 30.03)) x 100 = (189.21 / 207.23) x 100 ≈ 91.3%

This high value indicates that the vast majority of the atoms from the starting materials are incorporated into the final product, with only a small water molecule generated as a byproduct. Optimizing reaction efficiency (i.e., achieving a high percentage yield) ensures that this theoretical atom economy is realized in practice, minimizing the generation of waste from side reactions or unreacted starting materials. primescholars.com

Green chemistry principles can also be applied to the synthesis of the starting material, N-(4-acetylphenyl)acetamide. This precursor is typically prepared from 4-aminoacetophenone, which is synthesized by the reduction of 4-nitroacetophenone. chemicalbook.comresearchgate.net Biocatalysis, using enzymes or whole microorganisms, offers environmentally benign routes for these transformations.

Nitroreductase enzymes, found in various microorganisms, can selectively reduce the nitro group of 4-nitroacetophenone to an amino group under mild, aqueous conditions, avoiding the use of heavy metal catalysts (like Pd/C or SnCl₂) and high-pressure hydrogen gas often employed in traditional chemical reductions. nih.govrsc.org Ru/TiO₂ catalysts have also shown excellent performance in the selective reduction of 4-nitroacetophenone to 4-aminoacetophenone. rsc.org While the direct biocatalytic synthesis of the acetophenone core is less common, enzymatic methods for related aromatic ketones are an active area of research. rsc.org The subsequent N-acetylation of 4-aminoacetophenone to form the final precursor is a high-yielding reaction that can be performed using green acylating agents.

Flow Chemistry and Continuous Processing for Scalable Production of this compound

For large-scale industrial production, transitioning from traditional batch synthesis to continuous flow processing offers significant advantages in safety, efficiency, and scalability. studylib.netscispace.com The synthesis of this compound is well-suited for a continuous flow setup.

In a hypothetical flow process, streams of the reactants—a solution of N-(4-acetylphenyl)acetamide and a solution of formaldehyde, along with a base catalyst—would be continuously pumped from their respective reservoirs and combined in a T-mixer. This mixture would then flow through a heated coil reactor. The small dimensions of the reactor tubing provide superior heat and mass transfer compared to a large batch vessel, allowing for precise temperature control and preventing the formation of hotspots, which is crucial for exothermic aldol reactions. scispace.com

The residence time in the reactor can be precisely controlled by adjusting the flow rates, allowing for optimization of the reaction to maximize conversion and minimize byproduct formation. The product stream exiting the reactor can be directed to an in-line purification module or a collection vessel.

Key benefits of a continuous flow approach include:

Enhanced Safety: Small reaction volumes at any given time minimize the risks associated with handling reactive intermediates or exothermic reactions. scispace.com

Improved Consistency and Yield: Precise control over reaction parameters (temperature, pressure, stoichiometry, residence time) leads to a more consistent product quality and often higher yields. datapdf.com

Scalability: Production can be easily scaled up by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel), avoiding the complex and often non-linear challenges of scaling up batch reactors. nih.gov

Automation: Flow systems are readily automated, allowing for continuous production with minimal manual intervention. researchgate.net

Studies on the continuous flow synthesis of related acrylamides and the use of microreactors for aldol condensations have demonstrated the feasibility and advantages of this technology for producing compounds with similar structural motifs. studylib.netdatapdf.comchemistryviews.org

Advanced Structural Elucidation Methodologies for N 4 3 Oxoprop 1 En 1 Yl Phenyl Acetamide

High-Resolution Mass Spectrometry for Molecular Confirmation and Impurity Profiling

High-resolution mass spectrometry (HRMS) is a cornerstone in the structural verification of N-(4-(3-Oxoprop-1-en-1-yl)phenyl)acetamide, providing precise mass measurements that confirm its elemental composition. Techniques such as electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers allow for the determination of the monoisotopic mass with high accuracy, typically within a few parts per million (ppm). This level of precision is crucial for distinguishing the target compound from isobaric impurities.

While specific experimental HRMS data for this compound is not widely available in the public domain, the expected protonated molecule [M+H]⁺ would be a key ion observed in positive ion mode ESI-MS. The exact mass of this ion can be calculated based on the compound's molecular formula, C₁₁H₁₁NO₂.

Fragmentation Pathway Analysis of this compound

Tandem mass spectrometry (MS/MS) experiments are pivotal for elucidating the fragmentation pathways of this compound. By isolating the precursor ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are generated, which provide a fingerprint of the molecule's structure.

Based on the structure of this compound, several key fragmentation pathways can be predicted. The acetamide (B32628) group is a common site for initial cleavage. The propenal moiety also presents characteristic fragmentation patterns. A plausible fragmentation pathway could involve the initial loss of the acetyl group, followed by further fragmentation of the propenal side chain.

Predicted Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| [M+H]⁺ | [M+H - 42]⁺ | CH₂CO | Ionized 4-(3-oxoprop-1-en-1-yl)aniline |

| [M+H]⁺ | [M+H - 55]⁺ | C₃H₃O | Ionized N-phenylacetamide radical cation |

Note: This table represents predicted fragmentation patterns and requires experimental verification.

Isotopic Abundance Studies

Isotopic abundance studies, facilitated by the high resolution of modern mass spectrometers, can further confirm the elemental composition of this compound. The characteristic isotopic pattern arising from the natural abundance of ¹³C, ¹⁵N, and ¹⁸O can be compared with the theoretically calculated pattern for the molecular formula C₁₁H₁₁NO₂. Any significant deviation from the expected isotopic distribution could indicate the presence of co-eluting impurities or an incorrect elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the assignment of all proton and carbon signals and provides detailed information about the connectivity and spatial arrangement of atoms within the molecule.

Comprehensive 1D NMR (¹H, ¹³C, ¹⁵N) Assignments for this compound

Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| -NH | ~8.0 | Singlet (broad) | - |

| Ar-H (ortho to NHAc) | ~7.6 | Doublet | ~8.5 |

| Ar-H (ortho to propenal) | ~7.5 | Doublet | ~8.5 |

| -CH=CH-CHO | ~7.4 | Doublet | ~16.0 |

| -CH=CH-CHO | ~6.7 | Doublet of doublets | ~16.0, ~7.5 |

| -CHO | ~9.7 | Doublet | ~7.5 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (amide) | ~168 |

| C=O (aldehyde) | ~193 |

| Ar-C (ipso, attached to NHAc) | ~138 |

| Ar-C (ipso, attached to propenal) | ~135 |

| Ar-CH (ortho to NHAc) | ~120 |

| Ar-CH (ortho to propenal) | ~129 |

| -CH=CH-CHO | ~150 |

| -CH=CH-CHO | ~130 |

Note: These are predicted values and are subject to experimental verification.

¹⁵N NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, could provide valuable information about the electronic environment of the nitrogen atom in the acetamide group.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For this compound, key correlations would be expected between the vicinal protons on the aromatic ring and between the protons of the propenal group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the direct assignment of the protonated carbons in the aromatic ring and the propenal moiety.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity across quaternary carbons and heteroatoms. For instance, correlations from the acetyl protons to the amide carbonyl carbon and from the aldehydic proton to the carbons of the double bond would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons. This can be used to determine the stereochemistry of the double bond in the propenal group (E/Z configuration) by observing through-space interactions between the vinylic protons and the aromatic protons.

Solid-State NMR Spectroscopy for Polymorphic Analysis (If applicable)

In cases where this compound can exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) spectroscopy can be a powerful tool for their characterization. nih.gov Polymorphs can exhibit different ¹³C chemical shifts due to variations in the local electronic environment and crystal packing. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are typically employed to obtain high-resolution spectra of solid samples. researchgate.net The presence of multiple peaks for a single carbon in the ssNMR spectrum can indicate the presence of multiple crystallographically inequivalent molecules in the unit cell or a mixture of polymorphs. researchgate.net To date, there is no specific literature available detailing the polymorphic analysis of this compound using solid-state NMR.

Vibrational Spectroscopy Analysis (IR and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the molecular environment. The vibrational modes of a molecule are sensitive to bond strengths, bond angles, and intermolecular forces such as hydrogen bonding.

The vibrational spectrum of this compound is dominated by the characteristic bands of its two primary functional units: the secondary amide linkage and the α,β-unsaturated ketone (enone).

Amide Moiety: The N-phenylacetamide portion of the molecule gives rise to several distinct and well-characterized vibrational bands.

N-H Stretching: The stretching vibration of the N-H bond is highly sensitive to hydrogen bonding. In a non-associated state (e.g., in a dilute solution of a non-polar solvent), a sharp band would be expected in the range of 3400-3500 cm⁻¹. However, in the solid state, extensive hydrogen bonding typically causes this band to broaden and shift to a lower frequency, usually appearing in the 3300-3100 cm⁻¹ region. nih.govmdpi.comnih.gov

Amide I Band (C=O Stretching): This is one of the most intense and useful bands in the IR spectrum of amides. It primarily corresponds to the C=O stretching vibration and is typically observed between 1630 and 1680 cm⁻¹. Its exact position is influenced by the physical state, electronic effects, and hydrogen bonding. In solid-state N-phenylacetamide analogues, this band is a strong indicator of the intermolecular hydrogen-bonding network. nist.gov

Amide II Band: This band, found between 1510 and 1570 cm⁻¹, arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. It is a characteristic feature of secondary amides.

Amide III Band: This is a more complex vibration involving C-N stretching and N-H bending, appearing in the 1300-1200 cm⁻¹ range.

Enone Moiety: The propenone group, a key feature of chalcones, also has distinct spectroscopic signatures.

Carbonyl (C=O) Stretching: The C=O stretching of the α,β-unsaturated ketone is typically found in the 1630-1685 cm⁻¹ region. researchgate.net This band is often intense in both IR and Raman spectra. Its conjugation with the phenyl ring and the C=C double bond lowers its frequency compared to a simple aliphatic ketone.

Alkene (C=C) Stretching: The stretching of the propenone C=C bond gives rise to a band in the 1580-1640 cm⁻¹ range. This band confirms the presence of the α,β-unsaturation. biointerfaceresearch.com

C-H Bending: The out-of-plane C-H bending vibrations of the trans-alkene protons are expected to appear in the 960-980 cm⁻¹ region.

The table below summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| Amide | N-H Stretch | 3300 - 3100 | Broadened in solid state due to hydrogen bonding |

| Amide I (C=O Stretch) | 1680 - 1630 | Strong intensity in IR | |

| Amide II (N-H Bend & C-N Stretch) | 1570 - 1510 | Characteristic of secondary amides | |

| Enone | C=O Stretch | 1685 - 1630 | Conjugation lowers the frequency |

| C=C Stretch | 1640 - 1580 | Indicates α,β-unsaturation | |

| =C-H Out-of-Plane Bend | 980 - 960 | Characteristic of trans configuration | |

| Aromatic | C=C Stretch | 1600 - 1450 | Multiple bands expected |

| C-H Out-of-Plane Bend | 900 - 690 | Pattern depends on substitution |

Hydrogen bonding plays a crucial role in determining the solid-state structure and properties of molecules containing amide groups. archive.org For this compound, the secondary amide group provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O).

The most significant intermolecular interaction expected in the crystalline form of this compound is the N-H···O=C hydrogen bond between the amide groups of adjacent molecules. nih.gov Spectroscopic evidence for this interaction is primarily observed in the IR spectrum:

Red Shift of N-H Stretching: As mentioned, the N-H stretching frequency is significantly lowered (red-shifted) and the band becomes broader and more intense upon formation of a hydrogen bond. The magnitude of this shift can provide a qualitative measure of the hydrogen bond strength. nih.gov

Blue Shift of Amide I Band: Conversely, the involvement of the amide carbonyl oxygen as a hydrogen bond acceptor typically leads to a slight increase (blue shift) in the frequency of the Amide I band, although this effect is often less pronounced than the shift in the N-H band.

These N-H···O=C interactions lead to the formation of well-defined supramolecular structures, such as infinite chains or dimeric pairs, which are common motifs in the crystal structures of N-arylacetamides. researchgate.netresearchgate.net

X-ray Diffraction Analysis of this compound Single Crystals

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. spiedigitallibrary.org It provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Based on the crystal structures of analogous compounds like acetanilide (B955) and various chalcone (B49325) derivatives, a predictable packing arrangement for this compound can be proposed. researchgate.netnih.gov

The dominant interaction governing the crystal packing would be the strong N-H···O=C hydrogen bonds formed between the amide functionalities of neighboring molecules. researchgate.net These interactions typically organize the molecules into one-dimensional chains, a common supramolecular synthon for secondary amides.

C-H···O Interactions: Weak hydrogen bonds may form between aromatic or vinyl C-H donors and the oxygen atoms of either the amide or enone carbonyl groups. nih.gov

π-π Stacking: Interactions between the aromatic phenyl rings of adjacent molecules can further stabilize the packing arrangement. mdpi.com

C-H···π Interactions: The hydrogen atoms of one molecule can interact with the electron-rich π-system of a phenyl ring on a neighboring molecule.

A Hirshfeld surface analysis of related crystal structures often reveals that H···H, O···H/H···O, and C···H/H···C contacts account for the majority of close intermolecular interactions. nih.gov

X-ray diffraction provides precise data on the molecule's conformation in the solid state.

Enone Moiety: The α,β-unsaturated carbonyl system in chalcone-like structures generally adopts a planar or near-planar conformation to maximize π-electron conjugation. The double bond within the enone bridge almost universally exhibits an E (trans) configuration. The dihedral angle between the plane of the enone bridge and the adjacent phenyl ring is typically small, further facilitating electronic delocalization. dergipark.org.tr

Phenyl-Amide Linkage: The conformation of the N-phenylacetamide fragment is defined by the dihedral angle between the plane of the phenyl ring and the amide plane. In many reported crystal structures of N-arylacetamides, this linkage is not perfectly planar. researchgate.net The degree of twist is a balance between the steric hindrance of the substituents and the electronic effects of conjugation. The amide group itself is generally planar due to the partial double-bond character of the C-N bond. dcu.ie

The table below presents typical conformational parameters observed in analogous structures.

| Structural Feature | Parameter | Typical Value | Note |

| Enone System | C=C Configuration | E (trans) | Energetically most favorable |

| O=C-C=C Dihedral Angle | ~0° to ±20° | Near-planar for maximum conjugation | |

| Amide Linkage | Phenyl Ring - Amide Plane Dihedral Angle | 20° - 60° | Non-planar conformation is common |

| O=C-N-H Dihedral Angle | ~180° | Trans conformation is strongly preferred |

While no specific co-crystallization studies involving this compound have been reported, the presence of the amide functional group makes it a prime candidate for forming co-crystals. semanticscholar.org Crystal engineering principles suggest that the robust N-H···O=C hydrogen bond of the amide can be predictably interrupted and redirected to interact with complementary functional groups on a co-former molecule. nih.govnih.gov

Amides are excellent co-formers because they can act as both hydrogen bond donors and acceptors. Potential co-formers for this molecule could include:

Carboxylic Acids: These can form strong O-H···O=C (amide) or N-H···O=C (acid) hydrogen bonds, creating well-defined supramolecular heterosynthons.

Other Amides or Pyridines: These molecules offer complementary hydrogen bond donors and acceptors, potentially leading to novel packing arrangements. figshare.comresearchgate.net

The formation of co-crystals could be a viable strategy to modify the physicochemical properties of the parent compound, such as solubility and stability, without altering its covalent structure.

Reactivity and Mechanistic Studies of N 4 3 Oxoprop 1 En 1 Yl Phenyl Acetamide

Michael Addition Reactions Involving the α,β-Unsaturated Ketone System

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis. For N-(4-(3-Oxoprop-1-en-1-yl)phenyl)acetamide, this reaction provides a versatile pathway for the introduction of a wide range of functional groups at the β-position of the propenone chain.

Nucleophilic Addition of Various Species (amines, thiols, alcohols)

The electrophilic β-carbon of the enone system in this compound readily reacts with a variety of soft nucleophiles, including amines, thiols, and alcohols.

Amines: The aza-Michael addition of primary and secondary amines to α,β-unsaturated carbonyl compounds is a well-established and efficient method for the synthesis of β-amino carbonyl compounds. The reaction of this compound with amines is expected to proceed readily, often catalyzed by either acid or base, or even occurring under neutral conditions. The reaction mechanism typically involves the nucleophilic attack of the amine on the β-carbon, forming a zwitterionic intermediate, which then undergoes a proton transfer to yield the final adduct. Organocatalysts, such as cinchona alkaloids and their derivatives, have been shown to be effective in promoting asymmetric aza-Michael additions to similar chalcone (B49325) substrates, affording products with high yields and enantioselectivities. nih.gov

Thiols: The thia-Michael addition is a particularly efficient reaction due to the high nucleophilicity of thiols. The reaction of thiols with acrylamides, which share the α,β-unsaturated amide moiety with the target compound, has been studied in detail. These studies reveal that the reaction proceeds via the nucleophilic attack of a thiolate anion on the β-carbon. The rate of this reaction is influenced by the pKa of the thiol, with more acidic thiols generally reacting faster due to a higher concentration of the reactive thiolate anion at a given pH.

Below is a table summarizing the kinetic data for the Michael addition of various thiols to N-phenylacrylamide, a related compound, which provides insight into the expected reactivity of this compound.

| Nucleophile (Thiol) | pKa | Second-Order Rate Constant (k, M⁻¹s⁻¹) |

| 2-Mercaptoethanol | 9.6 | 0.15 |

| Cysteine | 8.3 | 0.85 |

| Glutathione | 8.8 | 0.45 |

This data is for the analogous reaction with N-phenylacrylamide and serves as a model for the reactivity of this compound.

Alcohols: The oxa-Michael addition of alcohols is generally less favorable than that of amines or thiols due to the lower nucleophilicity of alcohols. These reactions often require strong basic catalysts to generate the more nucleophilic alkoxide ion. However, catalytic asymmetric additions of alcohols to imines have been successfully developed using chiral phosphoric acid catalysts, suggesting that similar strategies could be applied to activate the enone system of this compound towards alcohol addition. wikipedia.orgcapes.gov.br

Stereoselectivity in Michael Additions

When the Michael addition creates a new stereocenter, controlling the stereochemical outcome is a significant objective. In the case of this compound, the addition of a nucleophile to the β-carbon can generate a chiral center. The stereoselectivity of these reactions can be influenced by several factors, including the use of chiral catalysts, chiral auxiliaries, or the inherent chirality of the reactants.

Organocatalysis has emerged as a powerful tool for achieving high stereoselectivity in Michael additions. Chiral primary and secondary amines, thioureas, and squaramides derived from cinchona alkaloids have been successfully employed to catalyze the asymmetric conjugate addition of various nucleophiles to enones. nih.govnih.gov These catalysts can activate the substrate and control the facial selectivity of the nucleophilic attack through the formation of hydrogen bonds and specific spatial arrangements in the transition state. For instance, in the intramolecular aza-Michael addition of enone carbamates, a chiral cinchona-based primary-tertiary diamine catalyst has been used to obtain 2-substituted piperidines with up to 99% enantiomeric excess (ee). nih.gov

The following table presents representative data on the stereoselectivity of organocatalyzed Michael additions to chalcones, which are structurally similar to the target compound.

| Nucleophile | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Aniline (B41778) | Cinchona Alkaloid Derivative | - | up to 55% |

| 4-Nitrophthalimide | 9-epi-9-amino-9-deoxyquinine | - | 95-99% |

| 2-(1H-pyrrol-2-yl)-2-oxoacetate | Cinchona-based Primary Amine | >20:1 | ~92% |

This data is for analogous reactions with chalcones and α,β-unsaturated ketones and illustrates the potential for high stereocontrol in the Michael additions of this compound. nih.gov

Mechanistic Pathways and Transition State Analysis

The mechanism of the Michael addition to α,β-unsaturated carbonyl compounds has been the subject of extensive experimental and computational studies. For the addition of thiols to N-aryl acrylamides, detailed kinetic and computational studies support a stepwise mechanism. The reaction is initiated by the nucleophilic attack of the thiolate anion on the β-carbon, which is the rate-determining step. This leads to the formation of a transient carbanion intermediate, which is then rapidly protonated to yield the final product.

Computational studies using Density Functional Theory (DFT) have been employed to model the transition states of these reactions. nih.gov For the addition of amines, the transition state often involves a hydrogen bond between the amine proton and the carbonyl oxygen, facilitating the nucleophilic attack and subsequent proton transfer. nih.gov In organocatalyzed reactions, the catalyst plays a crucial role in stabilizing the transition state and lowering the activation energy, thereby accelerating the reaction and controlling the stereochemical outcome. nih.gov The geometry of the transition state, including the approach trajectory of the nucleophile and the conformation of the enone, dictates the stereochemistry of the product.

Cycloaddition Reactions (e.g., Diels-Alder) of the Enone Moiety

The carbon-carbon double bond of the enone moiety in this compound can also participate in cycloaddition reactions, where it acts as a 2π electron component. These reactions provide powerful methods for the construction of cyclic and heterocyclic ring systems.

Hetero-Diels-Alder Reactions

The Hetero-Diels-Alder reaction is a variation of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by heteroatoms. youtube.comorganic-chemistry.org The enone functionality of this compound can act as a heterodienophile, reacting with a diene to form a six-membered heterocyclic ring. For example, reaction with a 1-aza-1,3-diene could lead to the formation of a tetrahydropyridine (B1245486) derivative.

These reactions can be promoted by heat or Lewis acids, which coordinate to the carbonyl oxygen, lowering the LUMO energy of the dienophile and accelerating the reaction. Intramolecular versions of the Hetero-Diels-Alder reaction are particularly powerful for the synthesis of complex polycyclic structures. youtube.com

[2+2] Cycloadditions

Photochemical [2+2] cycloaddition is a characteristic reaction of alkenes, leading to the formation of cyclobutane (B1203170) rings. The enone double bond of this compound can undergo [2+2] cycloaddition upon irradiation with UV light. These reactions can be either intermolecular, leading to dimerization or reaction with another alkene, or intramolecular if a second double bond is present in the molecule.

Studies on N-allylcinnamamides have shown that visible-light-promoted intramolecular [2+2] cycloaddition can proceed with high diastereoselectivity in the presence of a photosensitizer. researchgate.netresearchgate.net The reaction is believed to proceed through a triplet excited state of the enone, which then adds to the tethered alkene.

The table below summarizes the results for the intramolecular [2+2] cycloaddition of various N-allyl-N-cinnamamides, demonstrating the scope and efficiency of this transformation.

| Cinnamamide Substituent (on Phenyl Ring) | Yield (%) | Diastereomeric Ratio (dr) |

| 4-Methoxy | 85 | >99:1 |

| 4-Fluoro | 92 | >99:1 |

| 4-Trifluoromethyl | 78 | >99:1 |

| 3-Methoxy | 88 | >99:1 |

This data is for the intramolecular [2+2] cycloaddition of analogous N-allyl-N-cinnamamides. researchgate.netresearchgate.net

Template-directed photochemical [2+2] cycloaddition reactions of cinnamic acid derivatives have also been developed to achieve high regio- and diastereocontrol in the solid state. nih.govdigitellinc.com Such strategies could potentially be applied to this compound to control the stereochemical outcome of its photodimerization.

Amide Reactivity and Transformations

The amide functionality in this compound is a focal point for several important chemical transformations, including hydrolysis, transamidation, and N-substitution reactions.

Amide hydrolysis, the cleavage of the amide bond to yield a carboxylic acid and an amine, can be achieved under both acidic and basic conditions. jcbsc.org For this compound, acidic hydrolysis would yield 4-(3-oxoprop-1-en-1-yl)aniline and acetic acid. This reaction is typically catalyzed by strong acids such as hydrochloric acid or sulfuric acid and proceeds via protonation of the amide carbonyl, which increases its electrophilicity and facilitates nucleophilic attack by water. jcsp.org.pk

Base-catalyzed hydrolysis, on the other hand, involves the direct nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate and the amine. While specific kinetic data for the hydrolysis of this compound is not extensively documented, studies on related N-aryl amides provide insight into the expected reactivity. The electronic nature of the substituents on the aromatic ring can influence the rate of hydrolysis.

Transamidation, the exchange of the amine moiety of an amide with a different amine, is a valuable tool for the synthesis of new amides. nih.govorganic-chemistry.orgresearchgate.net This transformation can be catalyzed by various reagents, including metal salts and enzymes. For this compound, a potential transamidation reaction with a primary amine (R-NH2) would result in the formation of a new amide and N-acetyl-p-phenylenediamine. The general mechanism involves the activation of the amide carbonyl towards nucleophilic attack by the incoming amine. researchgate.net

Table 1: Representative Conditions for Amide Bond Cleavage in N-Aryl Amides

| Transformation | Reagents and Conditions | Expected Products from this compound |

|---|---|---|

| Acidic Hydrolysis | HCl or H2SO4, heat | 4-(3-Oxoprop-1-en-1-yl)aniline and Acetic Acid |

| Basic Hydrolysis | NaOH or KOH, heat | 4-(3-Oxoprop-1-en-1-yl)aniline and Sodium Acetate (B1210297) |

Note: The conditions and outcomes are based on general reactivity patterns of N-aryl amides and may require optimization for the specific substrate.

N-substitution reactions of the amide nitrogen in this compound would involve the replacement of the amide proton with an alkyl or other functional group. Direct N-alkylation of amides can be challenging due to the lower nucleophilicity of the amide nitrogen compared to the corresponding amine. However, under basic conditions, the amide can be deprotonated to form an amidate anion, which is a much stronger nucleophile and can readily react with alkyl halides. researchgate.net

For instance, treatment of this compound with a strong base like sodium hydride followed by the addition of an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) would be expected to yield the corresponding N-alkylated product. The efficiency of such reactions can be influenced by factors such as the nature of the base, solvent, and the electrophile. researchgate.net

Table 2: General Conditions for N-Alkylation of Acetanilide (B955) Derivatives

| Alkylating Agent | Base | Solvent | Expected Product |

|---|---|---|---|

| Methyl Iodide | NaH | THF or DMF | N-Methyl-N-(4-(3-oxoprop-1-en-1-yl)phenyl)acetamide |

| Benzyl Bromide | K2CO3 | Acetone (B3395972) or DMF | N-Benzyl-N-(4-(3-oxoprop-1-en-1-yl)phenyl)acetamide |

Note: These are generalized conditions and the specific reaction parameters would need to be determined empirically.

Aromatic Ring Functionalization Reactions

The phenyl ring in this compound is activated towards electrophilic aromatic substitution and can also be functionalized using directed metalation strategies.

The acetamido group (-NHCOCH3) is an ortho-, para-directing and activating group for electrophilic aromatic substitution. Since the para position is already substituted by the 3-oxoprop-1-en-1-yl group, electrophilic attack is expected to occur predominantly at the positions ortho to the acetamido group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For example, nitration of this compound with a mixture of nitric acid and sulfuric acid would be expected to yield N-(3-nitro-4-(3-oxoprop-1-en-1-yl)phenyl)acetamide. jcbsc.orgresearchgate.net Similarly, bromination with bromine in acetic acid would likely result in the formation of N-(3-bromo-4-(3-oxoprop-1-en-1-yl)phenyl)acetamide.

The 3-oxoprop-1-en-1-yl group is a deactivating group and a meta-director. However, the strong activating and directing effect of the acetamido group is expected to dominate the regioselectivity of the reaction.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product |

|---|---|---|

| Nitration | HNO3, H2SO4 | N-(3-Nitro-4-(3-oxoprop-1-en-1-yl)phenyl)acetamide |

| Bromination | Br2, CH3COOH | N-(3-Bromo-4-(3-oxoprop-1-en-1-yl)phenyl)acetamide |

Note: The regioselectivity is predicted based on the directing effects of the acetamido group.

The amide group can act as a directed metalation group (DMG), facilitating the deprotonation of the ortho position of the aromatic ring by a strong base, typically an organolithium reagent. This strategy, known as directed ortho-metalation (DoM), provides a powerful method for the regioselective functionalization of aromatic rings. nih.gov

In the case of this compound, treatment with a strong base like n-butyllithium or sec-butyllithium (B1581126) would be expected to result in the formation of a lithiated species at the position ortho to the acetamido group. This organolithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.

For example, quenching the lithiated intermediate with carbon dioxide would yield a carboxylic acid, while reaction with an aldehyde or ketone would introduce a secondary or tertiary alcohol, respectively. This methodology offers a complementary approach to electrophilic aromatic substitution for the synthesis of polysubstituted aromatic compounds.

Photochemical Reactions of this compound

The presence of the α,β-unsaturated aldehyde moiety in this compound makes it susceptible to various photochemical reactions. The extended conjugation of this system allows for the absorption of UV light, leading to electronically excited states that can undergo unique transformations.

One of the most common photochemical reactions of α,β-unsaturated carbonyl compounds is [2+2] cycloaddition. Upon irradiation with UV light, this compound could potentially undergo photodimerization, where two molecules react to form a cyclobutane ring. The regiochemistry and stereochemistry of such reactions are often dependent on the reaction conditions, including the solvent and the presence of sensitizers.

Another possible photochemical pathway is E/Z photoisomerization around the carbon-carbon double bond of the propenal group. Irradiation can lead to a photostationary state, a mixture of the E and Z isomers, with the ratio depending on the excitation wavelength and the molar absorptivities of the two isomers at that wavelength.

Furthermore, intramolecular photochemical reactions could also be envisioned, although they are likely to be less common. For instance, if a suitable hydrogen atom is available in a sterically accessible position, intramolecular hydrogen abstraction could occur, leading to the formation of a biradical intermediate that could then undergo further reactions.

Table 4: Potential Photochemical Reactions

| Reaction Type | Description | Potential Product(s) |

|---|---|---|

| Photodimerization | [2+2] Cycloaddition between two molecules | Cyclobutane derivatives |

| Photoisomerization | E/Z isomerization of the C=C double bond | (Z)-N-(4-(3-Oxoprop-1-en-1-yl)phenyl)acetamide |

Note: The occurrence and efficiency of these photochemical reactions would depend on various factors including wavelength of irradiation and the presence of photosensitizers.

Photoisomerization Processes

The most prominent photochemical reaction for chalcones, including this compound, is the reversible E/Z (trans/cis) isomerization around the central carbon-carbon double bond of the enone moiety. nih.govmdpi.com The naturally synthesized and more thermodynamically stable form is the E-isomer. Upon irradiation with UV light, typically in the 300-400 nm range, the π-electron system is excited from the ground state (S₀) to an excited singlet state (S₁). mdpi.comresearchgate.net

From the excited state, the molecule can undergo a rotation around the C=C double bond. This process often involves intersystem crossing to a triplet state, leading to a twisted intermediate geometry from which it can relax back to the ground state as either the E- or Z-isomer. wikipedia.org This process continues until a photostationary state (PSS) is reached, which is a dynamic equilibrium mixture of the two isomers where the rates of E → Z and Z → E isomerization are equal under a specific wavelength of light. nih.gov The exact ratio at PSS is dependent on the wavelength of irradiation and the solvent. For many chalcone derivatives, the PSS heavily favors one isomer. nih.gov The reverse Z → E isomerization can often be achieved by irradiation at a different wavelength or through thermal relaxation. researchgate.net

Table 1: Representative Photoisomerization Data for Chalcone Analogs Data presented is for analogous α-methylchalcone compounds, as specific data for this compound is not readily available in the literature. This table illustrates typical behavior.

| Compound (Analog) | Irradiation Wavelength (nm) | Solvent | Photostationary State (E:Z ratio) | Reference |

| α-Methylchalcone | 350 | Dichloromethane | 15:85 | nih.gov |

| 4-Methoxy-α-methylchalcone | 350 | Dichloromethane | 15:85 | nih.gov |

Photocyclization Reactions

Beyond simple isomerization, the excited state of the enone moiety can participate in photocyclization reactions. The primary mode of photocyclization for chalcones and other α,β-unsaturated ketones is a [2+2] cycloaddition. wikipedia.orgresearchgate.net This reaction can occur intermolecularly between two molecules of this compound to form a dimer containing a cyclobutane ring. This process is particularly efficient in the solid state or in highly concentrated solutions where the molecules are in close proximity and suitably aligned. researchgate.net The reaction proceeds via a diradical intermediate formed after excitation to the triplet state. wikipedia.org This type of photocyclization, often referred to as photodimerization, is the basis for the use of some chalcone-containing polymers as photocrosslinkable materials. tandfonline.comresearchgate.net

Another potential, though less common for this specific structure, is intramolecular photocyclization. For instance, some chalcone analogues are known to cyclize into naphthofuran derivatives under specific conditions, such as in the presence of copper(II) ions, via an electron-transfer process. rsc.org However, this typically requires specific substitution patterns not present in the target molecule.

Polymerization Chemistry of this compound

The enone double bond in this compound presents a site for potential polymerization reactions. While chalcone moieties are more commonly studied for their photochemical applications or as photoinitiators, they can also be incorporated into polymer structures by acting as monomers. nih.govrsc.org

Radical Polymerization of the Enone Moiety

The α,β-unsaturated double bond of the enone system can theoretically undergo addition polymerization via a free-radical mechanism. The process would be initiated by a standard radical initiator, such as 2,2ʹ-azobisizobutyronitrile (AIBN) or benzoyl peroxide (BPO), which thermally decomposes to generate primary radicals. bohrium.comwikipedia.org These radicals would then add across the enone double bond, generating a new radical on the adjacent carbon, which propagates by adding to another monomer molecule.

However, the radical homopolymerization of 1,2-disubstituted ethylenes, like the enone in chalcones, is often challenging. The reactivity of the enone double bond is significantly lower than that of common vinyl monomers like styrene (B11656) or acrylates. This reduced reactivity can be attributed to several factors:

Steric Hindrance: The bulky phenyl and substituted phenyl groups on either side of the double bond impede the approach of the propagating radical.

Radical Stability: The radical formed after addition to the β-carbon is stabilized by resonance with the adjacent carbonyl group, but the propagating radical may lack the high reactivity needed for rapid chain growth.

Consequently, if homopolymerization occurs, it typically results in polymers with low molecular weights. researchgate.net Research on methacrylate (B99206) polymers with pendant chalcone groups demonstrates that polymerization proceeds through the more reactive methacrylate double bond, leaving the chalcone enone moiety intact for subsequent crosslinking. researchgate.netresearchgate.net This underscores the low intrinsic reactivity of the chalcone double bond in radical polymerization.

Copolymerization with Other Monomers

A more viable approach to incorporating the this compound unit into a polymer chain is through radical copolymerization with a more reactive comonomer. By copolymerizing with monomers such as styrene (S) or methyl methacrylate (MMA), the chalcone-based monomer can be integrated into the polymer backbone despite its low propensity for homopolymerization. researchgate.net

The characteristics of the resulting copolymer are determined by the monomer reactivity ratios, r₁ (for the chalcone monomer) and r₂ (for the comonomer). These ratios are the rate constants for a propagating radical adding to its own type of monomer versus the other type of monomer. uw.edu.pl

If r₁ > 1, the propagating chain preferentially adds another chalcone monomer.

If r₁ < 1, the propagating chain preferentially adds the comonomer.

If r₁ ≈ 0, the monomer does not readily homopolymerize and will primarily be incorporated between two units of the comonomer.

Given the low reactivity of the chalcone enone, it is expected that r₁ would be close to zero. The value of r₂ would likely be greater than 1, indicating that the comonomer radical prefers to add to another comonomer molecule. This scenario would lead to a copolymer with isolated chalcone units distributed among long sequences of the comonomer. cmu.edu

Table 2: Hypothetical Monomer Reactivity Ratios for Copolymerization This table presents plausible, illustrative values for the copolymerization of a chalcone-type monomer (M₁) with a common vinyl monomer (M₂), based on general reactivity principles.

| M₁ (Chalcone Monomer) | M₂ (Comonomer) | r₁ (Hypothetical) | r₂ (Hypothetical) | Implied Copolymer Structure |

| This compound | Styrene | ~ 0.1 | ~ 2.0 | Mostly random with isolated M₁ units |

| This compound | Methyl Methacrylate | ~ 0.05 | ~ 3.5 | Mostly random with isolated M₁ units |

Polymer Characterization and Structure-Property Relationships

Polymers and copolymers derived from this compound would be characterized using standard analytical techniques to establish their structure-property relationships.

Structural Characterization: FT-IR and NMR spectroscopy would confirm the incorporation of the chalcone monomer into the polymer backbone. ekb.eg

Molecular Weight: Gel Permeation Chromatography (GPC) would be used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). researchgate.net

Thermal Properties: Differential Scanning Calorimetry (DSC) would be employed to measure the glass transition temperature (T₉), while Thermogravimetric Analysis (TGA) would assess the thermal stability and decomposition profile of the polymer. bohrium.comtandfonline.com

The incorporation of the rigid, bulky chalcone moiety into a polymer chain is expected to significantly influence its properties. Compared to a flexible polymer like polystyrene or poly(methyl methacrylate), the chalcone-containing copolymer would likely exhibit:

A higher glass transition temperature (T₉): The rigid structure of the chalcone unit restricts segmental motion of the polymer chains, thus requiring more thermal energy to transition from a glassy to a rubbery state. bohrium.commdpi.com

Modified Solubility: The bulky side chains could disrupt chain packing, potentially altering the polymer's solubility in various organic solvents. researchgate.net

Table 3: Representative Thermal Properties of Polymers with Pendant Chalcone Moieties Data is based on published values for acrylate (B77674) and methacrylate polymers containing chalcone side chains, illustrating the expected impact on thermal properties.

| Polymer System | T₉ (°C) | Decomposition Temp. (TGA, °C) | Reference |

| Poly(chalcone methacrylamide) P-Cl | 129 | T₅%: 220, T₁₀%: 260 | bohrium.com |

| Poly(chalcone methacrylamide) P-F | 103 | T₅%: 210, T₁₀%: 245 | bohrium.com |

| Poly(DTCP-co-S) | 128 | T₁₀%: 340 | researchgate.net |

Computational and Theoretical Investigations of N 4 3 Oxoprop 1 En 1 Yl Phenyl Acetamide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical methods are employed to predict the three-dimensional structure and electron distribution of N-(4-(3-Oxoprop-1-en-1-yl)phenyl)acetamide. These calculations are foundational, as the optimized molecular geometry is the basis for all further property predictions.

The flexibility of this compound is primarily due to the rotation around several single bonds. Density Functional Theory (DFT) studies, often using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to explore the molecule's potential energy surface. scirp.orgbiointerfaceresearch.com These calculations help identify the most stable conformers and the energy barriers separating them.

Key rotational degrees of freedom include the torsion around the C-C single bond of the propenal group and the C-N bond of the acetamide (B32628) group. The enone moiety (–C=C–C=O) can exist in two planar conformations: s-trans and s-cis. Computational studies on similar structures, like acrolein, consistently show that the s-trans conformer is energetically more favorable than the s-cis conformer due to reduced steric hindrance. researchgate.net A potential energy scan for this compound would likely confirm a similar preference.

Furthermore, the orientation of the acetamide group relative to the phenyl ring is critical. The torsional barrier determines the degree of planarity, which in turn affects the electronic conjugation between the nitrogen lone pair and the aromatic system. Calculations would reveal the energy cost associated with rotating this group out of the plane of the phenyl ring.

Table 1: Representative Torsional Barrier Data (Note: This table presents hypothetical data based on typical computational results for similar molecules.)

| Torsional Angle | Description | Relative Energy (kcal/mol) |

|---|---|---|

| O=C–C=C (Propenal) | s-trans Conformation | 0.00 (Global Minimum) |

| O=C–C=C (Propenal) | s-cis Conformation | ~2.5 - 4.0 |

| C(ring)–N–C=O (Acetamide) | Planar Conformation | 0.00 |

| C(ring)–N–C=O (Acetamide) | Perpendicular Conformation (Transition State) | ~5.0 - 7.0 |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. nih.govajchem-a.com The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily over the electron-rich N-acetylphenylamine moiety, which acts as the primary electron-donating part of the molecule. Conversely, the LUMO is anticipated to be distributed across the electron-deficient propenal group (the Michael acceptor), which is the main electron-accepting region. biointerfaceresearch.com This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, providing quantitative measures of the molecule's reactivity. ajchem-a.com

Table 2: Representative Global Reactivity Descriptors (Note: This table presents hypothetical data based on typical computational results for similar molecules, calculated at the B3LYP/6-311++G(d,p) level.)

| Parameter | Formula | Typical Value (eV) |

|---|---|---|

| HOMO Energy (EHOMO) | - | -6.25 |

| LUMO Energy (ELUMO) | - | -2.10 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.15 |

| Ionization Potential (I) | -EHOMO | 6.25 |

| Electron Affinity (A) | -ELUMO | 2.10 |

| Chemical Hardness (η) | (I - A) / 2 | 2.075 |

| Electronegativity (χ) | (I + A) / 2 | 4.175 |

| Electrophilicity Index (ω) | χ2 / (2η) | 4.20 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution and intramolecular bonding interactions. biointerfaceresearch.comderpharmachemica.com It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies their significance.

In this compound, significant interactions would include the delocalization of the nitrogen atom's lone pair (n) into the antibonding π* orbitals of the adjacent phenyl ring and carbonyl group (n → π). This interaction confirms the electron-donating nature of the acetamide group and its conjugation with the π-system. Other important interactions would involve π → π transitions within the conjugated backbone, which are responsible for the molecule's electronic structure and stability. researchgate.net

Table 3: Representative NBO Donor-Acceptor Interactions (Note: This table presents hypothetical data based on typical computational results for similar molecules.)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π* (Cring–Cring) | ~40-50 |

| LP(1) N | π* (C=Oamide) | ~30-40 |

| π (C=Cvinyl) | π* (C=Oaldehyde) | ~20-25 |

| π (Cring–Cring) | π* (C=Cvinyl) | ~15-20 |

Spectroscopic Property Prediction and Validation

Computational methods are highly effective in predicting spectroscopic properties, which can be used to validate experimental data or to aid in the interpretation of complex spectra. nih.gov

Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method, typically at the same DFT level used for geometry optimization. biointerfaceresearch.comscielo.org.co Calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard compound like Tetramethylsilane (TMS), calculated at the same level of theory.

Theoretical ¹H and ¹³C NMR spectra help in the unambiguous assignment of experimental signals. For this compound, calculations would predict distinct signals for the aldehydic proton, the vinylic protons (with characteristic E-coupling constants), the aromatic protons (showing an AA'BB' splitting pattern), and the protons of the acetamide group. Similarly, ¹³C calculations would distinguish the carbonyl carbons, aromatic carbons, vinylic carbons, and the methyl carbon. nih.gov

Table 4: Representative Theoretical vs. Experimental NMR Chemical Shifts (ppm) (Note: This table presents hypothetical data based on typical computational results and expected values for similar molecules. Experimental values are illustrative.)

| Atom | Calculated δ (ppm) | Expected Experimental δ (ppm) |

|---|---|---|

| H (Aldehyde) | 9.6-9.8 | 9.70 |

| H (Vinyl, α to C=O) | 6.6-6.8 | 6.75 |

| H (Vinyl, β to C=O) | 7.5-7.7 | 7.60 |

| H (Aromatic, ortho to CH) | 7.6-7.8 | 7.70 |

| H (Aromatic, ortho to NH) | 7.5-7.7 | 7.65 |

| H (NH) | 9.9-10.2 | 10.10 |

| H (CH3) | 2.0-2.2 | 2.15 |

| C (Aldehyde C=O) | 192-195 | 193.5 |

| C (Amide C=O) | 168-170 | 169.0 |

| C (CH3) | 23-25 | 24.5 |

Theoretical vibrational (infrared and Raman) spectra are calculated by determining the second derivatives of the energy with respect to atomic displacements from the optimized geometry. researchgate.netresearchgate.net These calculations yield a set of harmonic frequencies and their corresponding intensities. Because theoretical calculations often overestimate vibrational frequencies due to the neglect of anharmonicity and basis set limitations, the computed frequencies are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net

A detailed analysis of the calculated vibrational modes, often aided by Potential Energy Distribution (PED) analysis, allows for the confident assignment of each band in the experimental spectrum. derpharmachemica.com For this compound, key vibrational modes include the N-H stretch, the aldehydic C-H stretch, the aromatic C-H stretches, the two distinct C=O stretches (amide and aldehyde), the C=C vinyl stretch, and various aromatic ring breathing and deformation modes. biointerfaceresearch.commdpi.com

Table 5: Representative Vibrational Mode Assignments (Note: This table presents hypothetical data based on typical computational results for similar molecules. Frequencies are in cm⁻¹.)

| Vibrational Mode | Scaled Calculated Frequency (cm⁻¹) | Expected Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3300-3350 | 3320 |

| Aromatic C-H Stretch | 3050-3100 | 3080 |

| Aldehyde C-H Stretch | 2800-2850 | 2825 |

| Amide C=O Stretch (Amide I) | 1680-1700 | 1690 |

| Aldehyde C=O Stretch | 1665-1685 | 1675 |

| C=C Vinyl Stretch | 1605-1625 | 1615 |

| Aromatic C=C Stretch | 1580-1600 | 1595 |

| N-H Bend (Amide II) | 1520-1540 | 1530 |

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. For this compound, which features an electrophilic α,β-unsaturated carbonyl system, a key reaction to investigate is the conjugate addition, such as the aza-Michael reaction. researchgate.netjchemrev.com

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand the mechanism of a reaction, such as the addition of a nucleophile to the β-carbon of the enone moiety, the first step is to locate the transition state (TS) on the potential energy surface. This is typically achieved using computational methods that search for a first-order saddle point—a structure that is a maximum in energy along the reaction coordinate and a minimum in all other degrees of freedom.

Once a candidate TS structure is located, its identity is confirmed by a vibrational frequency analysis. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate.

To verify that the located TS connects the desired reactants and products, an Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC calculation involves following the reaction path downhill from the TS in both forward and reverse directions. A successful IRC calculation will lead from the TS to the reactant complex on one side and the product complex on the other, confirming the proposed mechanistic step.

Activation Energy and Reaction Rate Constant Predictions

With the energies of the reactants, transition state, and products established from DFT calculations, the activation energy (Ea) of the reaction can be determined. The activation energy is the energy difference between the transition state and the reactants.

E_a = E_TS - E_reactants

This value is critical for predicting the feasibility and rate of a reaction. A lower activation energy implies a faster reaction rate. These energy calculations, when combined with statistical mechanics via Transition State Theory (TST), can be used to predict the reaction rate constant (k) at a given temperature.

Table 2: Illustrative Energy Profile for a Hypothetical Aza-Michael Reaction

| Species | Relative Energy (kJ/mol) |

|---|---|

| Reactants (Chalcone + Nucleophile) | 0.0 |

| Transition State (TS) | +55.0 |

| Product | -30.0 |

(Note: These energy values are hypothetical and serve to illustrate a typical reaction profile.)

Solvent Effects on Reaction Pathways

Reactions are most often carried out in a solvent, which can significantly influence reaction pathways and activation energies. Computational models can account for these effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly used. In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium.

The inclusion of a solvent model can stabilize charged or polar species, including transition states, thereby altering the calculated activation energy compared to the gas phase. For instance, a polar solvent might stabilize a polar transition state more than the reactants, leading to a lower activation energy and an accelerated reaction rate. Explicit solvent models, where individual solvent molecules are included in the calculation, can also be used for a more detailed analysis of specific solvent-solute interactions like hydrogen bonding.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed view of molecular motions and conformational changes over time. nih.gov

Conformational Sampling and Dynamics in Solution

This compound has several rotatable bonds, giving it significant conformational flexibility. MD simulations are ideally suited to explore the conformational landscape of this molecule in a solution environment. mdpi.compensoft.net

The simulation is set up by placing the molecule in a box of explicit solvent molecules (e.g., water). The system is then allowed to evolve over time, typically on the nanosecond to microsecond timescale. The resulting trajectory, a record of the positions and velocities of all atoms at each time step, can be analyzed to understand the molecule's dynamic behavior.

Analysis of the MD trajectory can reveal:

Preferred Conformations: By analyzing the distribution of dihedral angles, the most stable or populated conformations in solution can be identified.

Conformational Transitions: The simulation can show how the molecule transitions between different conformations and the timescales of these changes.